2-(Naphthalen-2-yl)pyrrolidine
Overview
Description
“2-(Naphthalen-2-yl)pyrrolidine” is a chemical compound with the CAS Number: 100710-37-0 and a molecular weight of 197.28 . It has a linear formula of C14H15N . The IUPAC name for this compound is 2-(2-naphthyl)pyrrolidine .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “2-(Naphthalen-2-yl)pyrrolidine”, has been a subject of interest in medicinal chemistry . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular structure of “2-(Naphthalen-2-yl)pyrrolidine” is characterized by a five-membered pyrrolidine ring attached to a naphthalene group . The InChI code for this compound is 1S/C14H15N/c1-2-5-12-10-13(8-7-11(12)4-1)14-6-3-9-15-14/h1-2,4-5,7-8,10,14-15H,3,6,9H2 .
Chemical Reactions Analysis
Pyrrolidine compounds, including “2-(Naphthalen-2-yl)pyrrolidine”, are known for their diverse biological and medicinal importance . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Physical And Chemical Properties Analysis
“2-(Naphthalen-2-yl)pyrrolidine” is a compound with a molecular weight of 197.28 . It should be stored at temperatures between 0-8°C .
Scientific Research Applications
Chemical Research
“2-(Naphthalen-2-yl)pyrrolidine” is a chemical compound with the CAS Number: 100710-37-0 . It’s often used in chemical research due to its unique properties. The compound has a molecular weight of 197.28 and is typically stored at temperatures between 0-8°C .
Drug Discovery
The pyrrolidine ring, which is a part of the “2-(Naphthalen-2-yl)pyrrolidine” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Antimicrobial Applications
While there’s no direct mention of “2-(Naphthalen-2-yl)pyrrolidine” in antimicrobial applications, compounds with a similar structure have been evaluated for their antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) and S. aureus ATCC 29213 .
Synthesis of Aromatic Ketones
Aromatic ketones are important pharmaceutical intermediates, especially the pyridin-2-yl-methanone motifs . While “2-(Naphthalen-2-yl)pyrrolidine” isn’t directly mentioned, it’s plausible that it could be used in the synthesis of these compounds given its structural similarity.
Safety and Hazards
The safety information for “2-(Naphthalen-2-yl)pyrrolidine” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+351+338). If on skin, wash with plenty of soap and water (P302+352) .
Future Directions
The future directions for “2-(Naphthalen-2-yl)pyrrolidine” and similar compounds lie in their potential for drug discovery. The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring are some of the factors that enhance the interest in this scaffold .
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring . These properties could influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
It is known that pyrrolidine derivatives can influence various biological activities, which suggests that they may affect multiple biochemical pathways .
Result of Action
The structural features of pyrrolidine derivatives can lead to different biological profiles of drug candidates, due to their different binding modes to enantioselective proteins .
properties
IUPAC Name |
2-naphthalen-2-ylpyrrolidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-2-5-12-10-13(8-7-11(12)4-1)14-6-3-9-15-14/h1-2,4-5,7-8,10,14-15H,3,6,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDMHFSTBKLKST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201308059 | |
Record name | 2-(2-Naphthalenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201308059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-2-yl)pyrrolidine | |
CAS RN |
100710-37-0 | |
Record name | 2-(2-Naphthalenyl)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100710-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Naphthalenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201308059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.